

PTPN22 protein function in immune regulation

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An In-depth Technical Guide to PTPN22 Protein Function in Immune Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical regulator of immune homeostasis, primarily expressed in hematopoietic cells. It functions as a key gatekeeper for signaling thresholds in both the adaptive and innate immune systems. Genetic variants in the PTPN22 gene, particularly the C1858T single nucleotide polymorphism (SNP) resulting in the R620W amino acid substitution, are among the strongest non-HLA genetic risk factors for a wide array of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. This document provides a comprehensive technical overview of PTPN22's structure, its multifaceted roles in T cells, B cells, and innate immune cells, the functional consequences of the disease-associated R620W variant, and detailed experimental protocols for its study.

PTPN22: Structure and Expression

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp) in humans, is an ~90 kDa protein characterized by three primary domains: an N-terminal protein tyrosine phosphatase (PTP) catalytic domain, a central interdomain region, and a C-terminal tail containing four proline-rich motifs (P1-P4). The P1 motif is crucial as it mediates the interaction with the SH3 domain of C-terminal Src kinase (Csk), another key negative regulator of lymphocyte signaling. The autoimmunity-associated R620W mutation is located within this P1 motif.



PTPN22 is predominantly expressed in immune cells, including T cells, B cells, NK cells, monocytes, macrophages, dendritic cells, and neutrophils. Expression levels are highest in activated CD4+ and CD8+ T cells, followed by NK and B cells, with lower levels observed in monocytes.

Table 1: Relative PTPN22 Expression in Immune Cells

Cell Type	Relative PTPN22 Expression Level	Reference
Activated Naïve CD4+/CD8+ T Cells	High	
NK Cells	Moderate-High	
B Cells	Moderate	
Monocytes	Low	
Primary Sjögren's Syndrome Patients	1.94-fold higher in active vs. inactive disease	·

PTPN22 in Adaptive Immune Regulation

PTPN22 is a pivotal negative regulator of antigen receptor signaling, setting the activation threshold for T and B lymphocytes.

T Cell Receptor (TCR) Signaling

The primary function of PTPN22 in T cells is to suppress TCR signaling. Upon TCR engagement, PTPN22 is recruited to the immunological synapse where it dephosphorylates and thereby inactivates key kinases and adaptor proteins essential for signal propagation.

Key PTPN22 Substrates in T Cells:

- Src Family Kinases (SFKs): Lck (at activating Tyr394) and Fyn (at activating Tyr420).
- Syk Family Kinases: ZAP-70 (at activating Tyr493).
- TCR Complex Components: TCR zeta (TCRζ) and CD3ε.



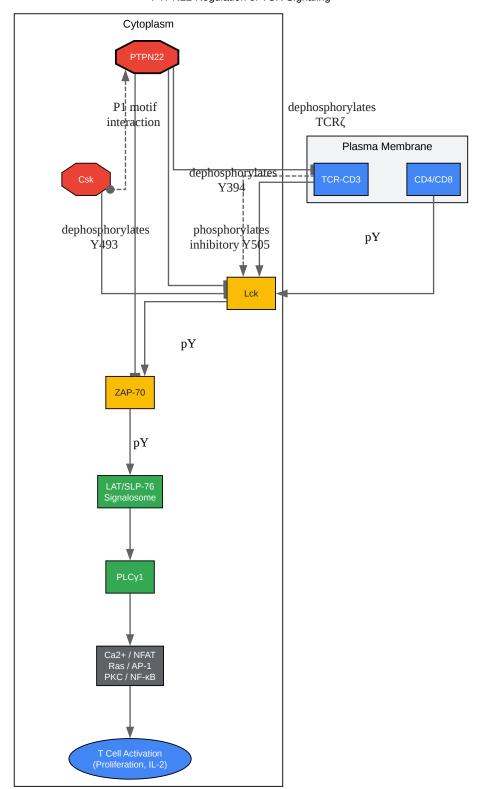




• Other Signaling Intermediates: Vav, a guanine nucleotide exchange factor, and the ATPase valosin-containing protein (VCP).

By dephosphorylating these targets, PTPN22 effectively raises the threshold for T cell activation. This function is particularly important for dampening responses to low-affinity or self-antigens, thereby playing a crucial role in maintaining self-tolerance. PTPN22's inhibitory capacity is amplified through its interaction with Csk, which phosphorylates the inhibitory C-terminal tyrosine on SFKs.





PTPN22 Regulation of TCR Signaling

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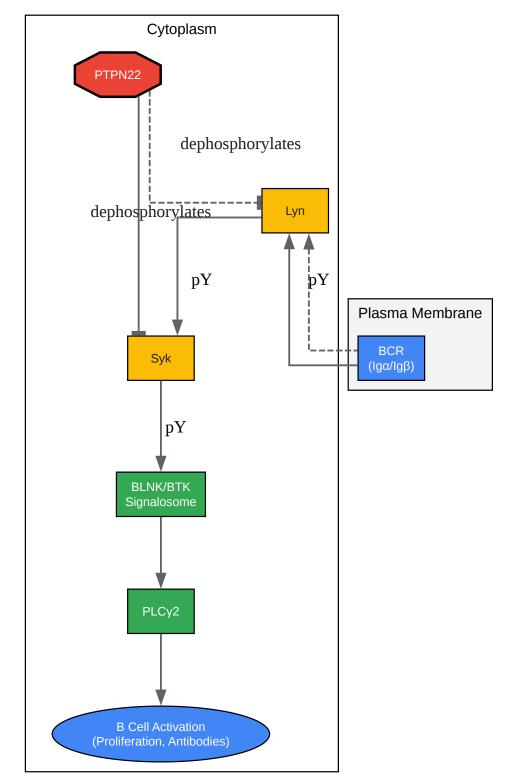
Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating key kinases.



B Cell Receptor (BCR) Signaling

In B cells, PTPN22 performs a similar inhibitory role, functioning as a negative regulator of BCR signaling and BCR-induced apoptosis. The autoimmunity-associated PTPN22 R620W variant leads to blunted BCR signaling. This dampened signaling is hypothesized to impair central and peripheral tolerance checkpoints, allowing autoreactive B cells to escape negative selection and persist.





PTPN22 Regulation of BCR Signaling

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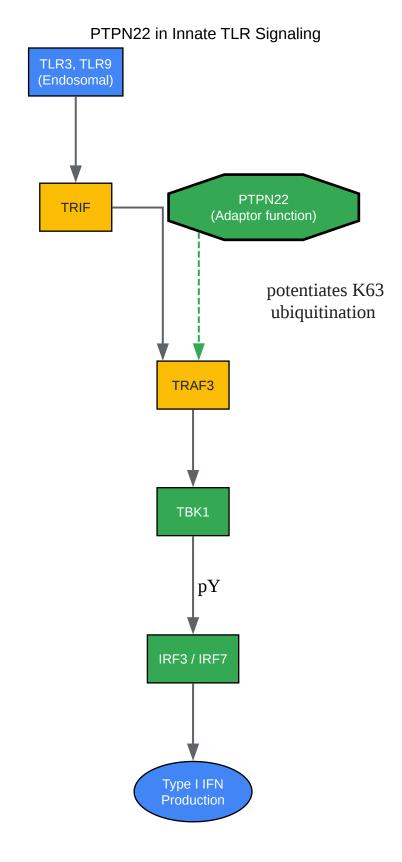
Caption: PTPN22 inhibits BCR signaling by targeting key downstream kinases like Syk.



PTPN22 in Innate Immune Regulation

Beyond its role in lymphocytes, PTPN22 is an important modulator of innate immune responses, particularly in myeloid cells. Here, its function can be distinct from its role as a simple negative regulator. In response to TLR ligands, PTPN22 acts as an adaptor protein that potentiates type I interferon (IFN) production. It achieves this by interacting with TNF receptor-associated factor 3 (TRAF3), augmenting its activating K63-linked ubiquitination, which is required for the activation of IRF3 and IRF7 transcription factors.





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Caption: PTPN22 potentiates TLR-induced Type I IFN production via TRAF3.



The Autoimmunity-Associated R620W Variant

The PTPN22 C1858T SNP (rs2476601) causes an arginine-to-tryptophan substitution at position 620 (R620W). This variant has profound, though sometimes conflicting, effects on immune function depending on the cellular context.

- Disrupted Csk Interaction: The R620W change within the P1 motif significantly weakens the interaction between PTPN22 and Csk.
- Altered T Cell Function: The consequence of this disrupted interaction on TCR signaling is complex. Some studies report the variant is a gain-of-function, leading to increased phosphatase activity and more potent suppression of TCR signaling. However, more recent evidence suggests it acts as a loss-of-function variant in the context of weak, self-antigen signals, allowing for the inappropriate activation of autoreactive T cells that would normally be restrained.
- Altered B Cell Function: In B cells, the R620W variant is associated with blunted BCR signaling, which may impair the proper deletion of self-reactive B cells during development.
- Altered Innate Cell Function: In myeloid cells, the R620W variant acts as a hypomorphic or reduced-function allele, leading to diminished TLR-induced type I IFN production. This impairment in innate antiviral defense could contribute to autoimmunity by allowing for persistent inflammatory triggers.

Table 2: Functional Effects of the PTPN22 R620W Variant



Cell Type	Cellular Process	Effect of R620W Variant	Quantitative Impact	Reference
CD4+ T Cells	TCR-induced IL- 2 Secretion	Reduced	Significantly reduced	
CD4+ T Cells	TCR-induced Calcium Mobilization	Reduced	Diminished	
CD4+ Memory T Cells	TCR-induced IL- 10 Production	Reduced	Diminished	
B Cells	BCR-mediated Proliferation	Reduced	Impaired	
B Cells	BCR-induced Syk Phosphorylation	Reduced	Reduced	
Myeloid Cells	TLR-induced Type I IFN Production	Reduced	Diminished	_

Experimental Protocols & Workflows

Studying PTPN22 function requires a combination of biochemical, molecular, and cellular techniques.

PTPN22 Phosphatase Assay

This biochemical assay measures the enzymatic activity of PTPN22 by quantifying the dephosphorylation of a substrate.

Methodology:

• Reagent Preparation: Recombinant purified PTPN22 (wild-type or variant) is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT). The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the same buffer.

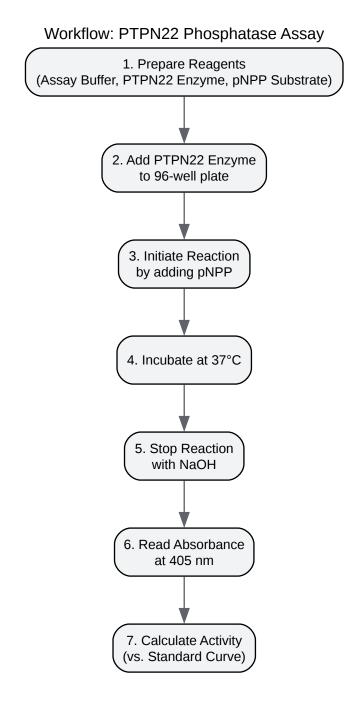






- Reaction Initiation: The assay is performed in a 96-well plate. The PTPN22 enzyme solution is added to the wells. The reaction is initiated by adding the pNPP substrate.
- Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
- Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.
 This also develops the yellow color of the product, p-nitrophenol.
- Data Acquisition: The absorbance of the p-nitrophenol product is measured at 405 nm using a plate reader.
- Analysis: A standard curve is generated using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. Enzymatic activity is calculated and expressed in units such as mol of product/mol of enzyme/min.





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Caption: A typical workflow for a colorimetric PTPN22 phosphatase assay using pNPP.

Co-Immunoprecipitation (Co-IP) for PTPN22 Interactions

Co-IP is used to identify proteins that interact with PTPN22 within a cellular context.

Methodology:

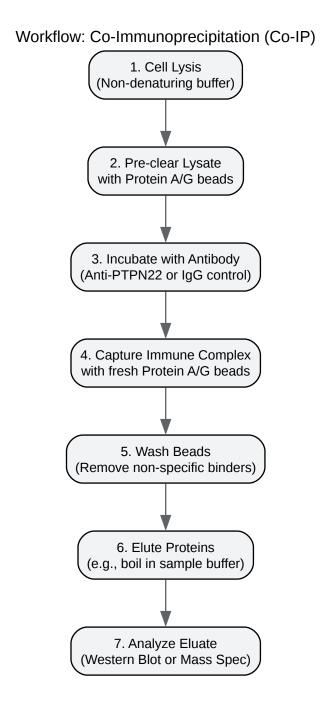
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- Cell Lysis: Cells (e.g., Jurkat T cells) are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions. The lysate is cleared by centrifugation.
- Pre-clearing: The lysate is incubated with Protein A/G beads (e.g., agarose or magnetic) to reduce non-specific binding of proteins to the beads.
- Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for PTPN22 (or an isotype control IgG for a negative control) overnight at 4°C with gentle rotation.
- Complex Capture: Fresh Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-4 hours to capture the antibody-PTPN22-interactor complexes.
- Washing: The beads are pelleted and washed several times with lysis buffer to remove nonspecifically bound proteins.
- Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
- Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting
 using antibodies against suspected interacting proteins (e.g., Csk) or by mass spectrometry
 for unbiased discovery of novel interactors.





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Caption: Standard workflow for identifying PTPN22-interacting proteins via Co-IP.

Flow Cytometry for T Cell Phenotyping

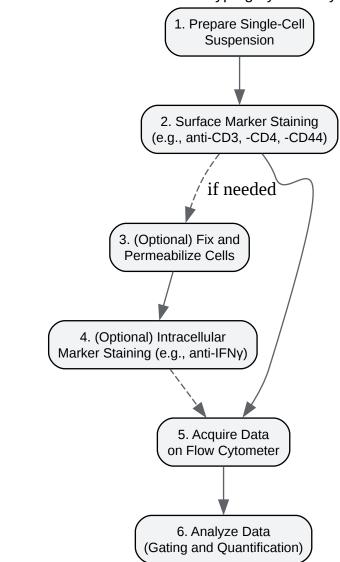
Flow cytometry is essential for analyzing the frequency and activation state of immune cell populations based on PTPN22 genotype or functional state.



Methodology:

- Cell Preparation: A single-cell suspension is prepared from peripheral blood (PBMCs), spleen, or lymph nodes.
- Surface Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44 for memory, CD62L for naive) in a staining buffer (e.g., PBS with 2% FBS).
- Fixation and Permeabilization (for intracellular targets): If analyzing intracellular proteins (e.g., transcription factors like T-bet, or cytokines like IFN-γ), cells are fixed and permeabilized using a specialized buffer system.
- Intracellular Staining: Cells are incubated with antibodies against intracellular targets.
- Data Acquisition: Stained cells are run on a flow cytometer. Lasers excite the fluorochromes, and detectors measure the emitted light, quantifying the expression of each marker on a single-cell basis.
- Data Analysis: Using analysis software (e.g., FlowJo), cells are "gated" sequentially to identify specific populations (e.g., gating on lymphocytes, then CD3+ T cells, then CD4+ helpers) and quantify their frequencies or marker expression levels (Mean Fluorescence Intensity).





Workflow: Immune Cell Phenotyping by Flow Cytometry

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Caption: General workflow for analyzing immune cell subsets using flow cytometry.

Conclusion and Future Directions

PTPN22 is a master regulator of immune signaling with profound implications for autoimmune disease. Its function is highly context-dependent, acting as a critical brake on lymphocyte activation while simultaneously promoting innate antiviral responses. The R620W variant disrupts these functions in a cell-specific manner, contributing to the breakdown of self-tolerance. Understanding the precise molecular mechanisms—how the variant alters substrate



specificity, the balance between its catalytic and adaptor functions, and its regulation by cellular redox states—remains an active area of investigation. For drug development professionals, the nuanced roles of PTPN22 present both challenges and opportunities. Targeting PTPN22 could be a powerful therapeutic strategy for autoimmune disorders, but approaches may need to be tailored to either inhibit or enhance its activity depending on the specific cellular pathway and disease context.

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